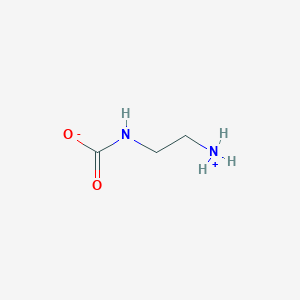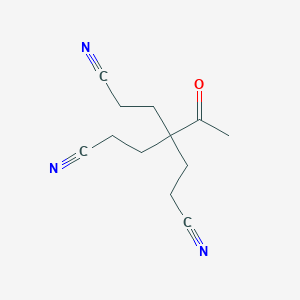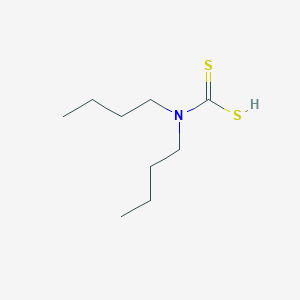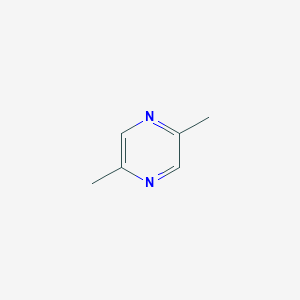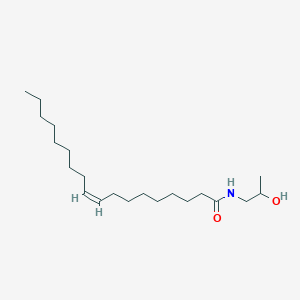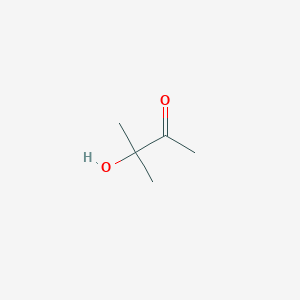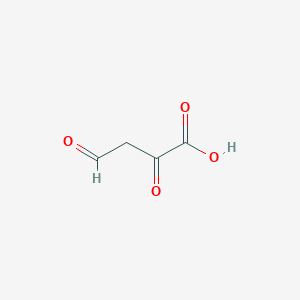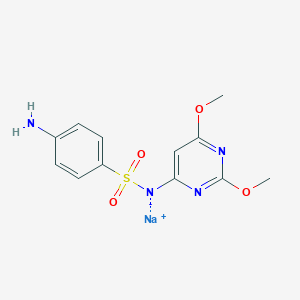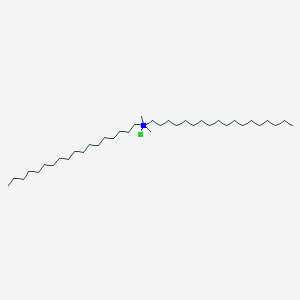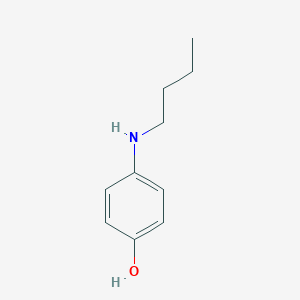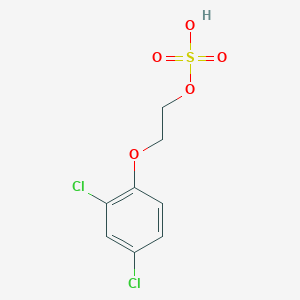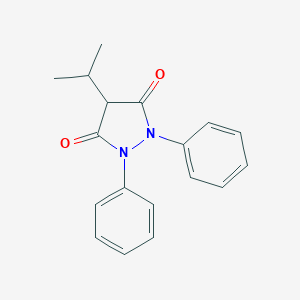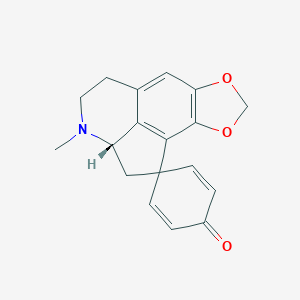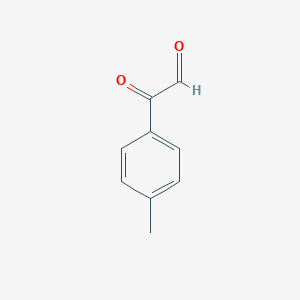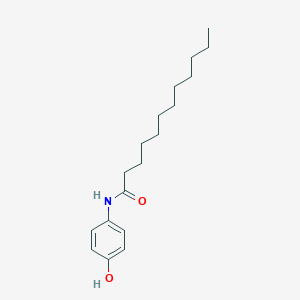
N-(4-Hydroxyphenyl)dodecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydroxyphenyl)dodecanamide, commonly known as Olvanil, is a synthetic compound that belongs to the class of vanilloid receptor agonists. It was first synthesized by researchers at the University of Connecticut in 2002 and has since then gained attention due to its potential therapeutic applications.
作用機序
Olvanil acts as an agonist of the TRPV1 receptor, which is a non-selective cation channel present in sensory neurons. Upon activation, the TRPV1 receptor allows the influx of calcium ions into the cell, leading to the release of various neurotransmitters and neuropeptides. These molecules are responsible for the pain, inflammation, and other physiological responses associated with TRPV1 activation. Olvanil has been shown to activate the TRPV1 receptor in a dose-dependent manner, leading to the release of endogenous opioids and subsequent pain relief.
生化学的および生理学的効果
Olvanil has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to reduce the production of reactive oxygen species, which are responsible for oxidative stress and cell damage. Olvanil has been found to have neuroprotective effects by reducing the damage caused by ischemia and oxidative stress in neurons. It has also been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells.
実験室実験の利点と制限
Olvanil has several advantages for use in laboratory experiments. It is easy to synthesize and purify, making it readily available for research purposes. Olvanil has also been found to have a high degree of selectivity for the TRPV1 receptor, making it a useful tool for studying TRPV1-mediated physiological responses. However, Olvanil has some limitations, such as its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on Olvanil. One area of interest is the development of Olvanil analogs with improved pharmacokinetic properties. Another area of research is the investigation of Olvanil's potential therapeutic applications in the treatment of chronic pain, inflammation, and neurodegenerative diseases. Additionally, the role of Olvanil in the regulation of metabolic processes such as glucose homeostasis and lipid metabolism is an area of active research. Finally, the use of Olvanil in combination with other drugs for the treatment of various diseases is an area of potential future research.
Conclusion:
In conclusion, Olvanil is a synthetic compound that has potential therapeutic applications in various fields of medicine. Its activation of the TRPV1 receptor leads to pain relief and anti-inflammatory effects. Olvanil has been shown to have neuroprotective and anti-tumor properties as well. Although Olvanil has some limitations, it is a useful tool for studying TRPV1-mediated physiological responses. Future research on Olvanil should focus on the development of analogs with improved pharmacokinetic properties and the investigation of its potential therapeutic applications in the treatment of various diseases.
合成法
The synthesis of Olvanil involves the reaction between 4-hydroxybenzaldehyde and lauric acid. The reaction is catalyzed by p-toluenesulfonic acid and carried out in refluxing toluene. The resulting product is then purified by column chromatography, yielding Olvanil as a white crystalline powder.
科学的研究の応用
Olvanil has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects. Olvanil has been shown to activate the TRPV1 receptor, which is responsible for the detection of painful stimuli in the body. This activation leads to the release of endogenous opioids, resulting in pain relief.
特性
CAS番号 |
103-98-0 |
|---|---|
製品名 |
N-(4-Hydroxyphenyl)dodecanamide |
分子式 |
C18H29NO2 |
分子量 |
291.4 g/mol |
IUPAC名 |
N-(4-hydroxyphenyl)dodecanamide |
InChI |
InChI=1S/C18H29NO2/c1-2-3-4-5-6-7-8-9-10-11-18(21)19-16-12-14-17(20)15-13-16/h12-15,20H,2-11H2,1H3,(H,19,21) |
InChIキー |
JVKWTDRHWOSRFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)O |
正規SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)O |
その他のCAS番号 |
103-98-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



